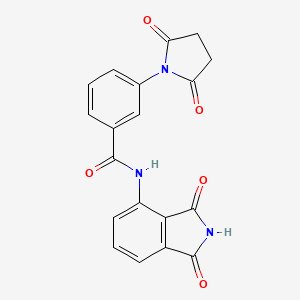

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-14-7-8-15(24)22(14)11-4-1-3-10(9-11)17(25)20-13-6-2-5-12-16(13)19(27)21-18(12)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCJEHJEZFSQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

Formation of the pyrrolidinedione moiety: This can be synthesized by the reaction of succinic anhydride with ammonia or a primary amine.

Coupling of the two moieties: The final step involves coupling the phthalimide and pyrrolidinedione moieties through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or imide positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could lead to partially or fully reduced products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of enzymes or as a probe for studying biological pathways.

Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific target. Generally, such compounds might act by binding to the active site of an enzyme, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways, signaling pathways, or other biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Key Structural Differences:

- Substituent Position: The target compound’s 3-position benzamide substitution contrasts with MPPB’s 4-position, which may alter steric interactions with cellular targets .

- Heterocyclic Moieties: The 1,3-dioxoisoindolin-4-yl group in the target compound replaces MPPB’s 2,5-dimethylpyrrole.

Functional and Mechanistic Insights

Impact on mAb Production and Metabolism

MPPB, a close structural analog, demonstrated:

- Enhanced mAb Productivity: Increased cell-specific productivity (0.5–1.2-fold) via suppression of cell growth and upregulation of glucose uptake .

- Metabolic Modulation: Elevated intracellular ATP levels (1.3–1.5-fold) and altered lactate production, suggesting mitochondrial metabolic activation .

- Glycosylation Effects: Reduced galactosylation (20–30% decrease), a critical quality attribute for therapeutic antibodies .

Hypotheses for the Target Compound:

Structure-Activity Relationships (SAR)

- MPPB’s SAR: The 2,5-dimethylpyrrole group was critical for activity; removal or modification reduced mAb enhancement by >50% .

- Target Compound’s SAR: The 2,5-dioxopyrrolidin-1-yl group (shared with MPPB) may retain metabolic effects, but the isoindolin-dione moiety’s electron deficiency could alter target engagement.

Methodological Considerations for Comparative Studies

Standardized protocols from MPPB studies provide a framework for evaluating the target compound:

Metabolite Analysis: Measure glucose/lactate via BioProfile FLEX2 and ATP via luminescent assays.

Glycosylation Profiling: Use HPLC with XBridge BEH Amide XP columns for N-glycan resolution.

Dose-Effect Modeling: Apply Litchfield-Wilcoxon methods to estimate EC50 and slope parameters.

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dioxoisoindoline moiety linked to a pyrrolidinyl benzamide. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Phthalimide Moiety : Reacting phthalic anhydride with ammonia or a primary amine.

- Formation of the Pyrrolidinedione Moiety : Synthesized by reacting succinic anhydride with ammonia.

- Coupling : The final step involves forming an amide bond between the two moieties using coupling agents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is hypothesized that the compound binds to the active sites of these enzymes, thereby obstructing their function and leading to reduced cell survival .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro assays indicated that the compound showed potent inhibitory activity against various cancer cell lines. The IC50 values for these assays ranged from nanomolar to micromolar concentrations, suggesting strong efficacy in inhibiting tumor growth .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |

| HeLa (Cervical) | 10.70 | Olaparib | 11.50 |

| A549 (Lung) | 9.62 | Olaparib | 10.70 |

Mechanistic Insights

The mechanism underlying its anticancer activity was further elucidated through studies focusing on its interaction with DNA repair pathways. The compound was shown to enhance DNA damage in BRCA-deficient cells, leading to synthetic lethality—a promising strategy in cancer treatment where cancer cells lacking specific DNA repair mechanisms are selectively targeted .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Breast Cancer Cells : A study evaluated the compound's effects on MDA-MB-436 cells, revealing that it significantly inhibited cell proliferation compared to control groups.

- In Vivo Models : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates when compared to untreated controls.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

Acylation : Reacting 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane under nitrogen .

Phthalimide Formation : Condensation with 4-amino-1,3-dioxoisoindoline using acetic acid as a solvent under reflux (12–16 hours) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (chloroform/methanol) to achieve >95% purity.

Optimization Tips :

Q. Q2. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.8–8.1 ppm), NH peaks (δ ~10.5 ppm), and pyrrolidinone protons (δ 2.5–3.5 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~167–170 ppm) and aromatic carbons .

- Mass Spectrometry : HRMS (ESI) to verify molecular ion [M+H]⁺ (e.g., m/z calculated: 432.5) .

- X-ray Crystallography : For 3D structure validation (space group P21/n, unit cell parameters a=14.094 Å, b=7.248 Å) .

Q. Q3. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

- Enzyme Inhibition Assays :

- Acetylcholinesterase (AChE) : Use Ellman’s method with donepezil as a positive control .

- Kinase Inhibition : ATPase-Glo™ assay for profiling kinase targets .

- Cell-Based Assays :

Advanced Research Questions

Q. Q4. How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and target interactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-311G(d,p) basis set to calculate HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) .

- Analyze electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Molecular Docking :

- Use AutoDock Vina to dock into AChE (PDB: 4EY7). Focus on π-π stacking with Trp86 and hydrogen bonding with Glu202 .

- Validate docking poses with MD simulations (GROMACS, 100 ns trajectory) .

Q. Q5. How can crystallographic data resolve contradictions between experimental and computational structural predictions?

Methodological Answer:

- Single-Crystal XRD : Compare experimental bond lengths/angles (e.g., C=O bond: 1.21 Å) with DFT-optimized values. Discrepancies >0.05 Å suggest lattice packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts contribute 25% to crystal packing) to explain stability .

- Troubleshooting : If computational models fail to match XRD data, refine force field parameters or consider solvent effects in simulations .

Q. Q6. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation :

- Pharmacophore Modeling :

- Identify critical motifs (e.g., dioxoisoindolinyl group for AChE inhibition) using Schrödinger’s Phase .

- Data Analysis :

- Use PCA (Principal Component Analysis) on IC₅₀ values to cluster derivatives by activity .

Q. Q7. How can researchers address solubility and stability challenges during in vitro assays?

Methodological Answer:

- Solubility Enhancement :

- Stability Testing :

- HPLC-UV monitoring (λ=254 nm) under physiological conditions (37°C, 24 hours) to detect degradation .

- Protect from light (amber vials) to prevent photodegradation of the benzamide moiety .

Q. Q8. What are best practices for reconciling contradictory bioactivity data across studies?

Methodological Answer:

- Meta-Analysis :

- Normalize IC₅₀ values using Z-scores to compare datasets from different labs .

- Check assay conditions (e.g., ATP concentration in kinase assays) for variability .

- Experimental Replication :

- Repeat key assays with internal controls (e.g., staurosporine for cytotoxicity) .

- Statistical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.